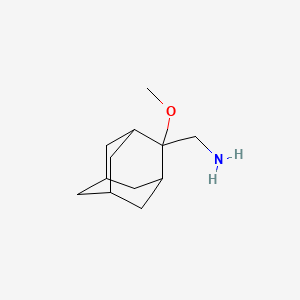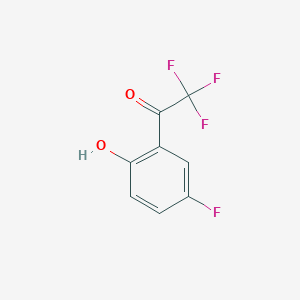
2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H5F4O2 It is a derivative of acetophenone, where the phenyl ring is substituted with both a hydroxyl group and a fluorine atom, and the ethanone moiety is substituted with three fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Direct Fluorination: One common method involves the direct fluorination of 1-(5-fluoro-2-hydroxyphenyl)ethanone using trifluoromethylating agents. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.
Grignard Reaction: Another method involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with a Grignard reagent, followed by oxidation to yield the desired product. This method is advantageous due to its high yield and selectivity.
Industrial Production: Industrially, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction parameters and scalability. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers with unique properties.
Mécanisme D'action
The mechanism by which 2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of enzymes, modulation of receptor activity, and alteration of cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: Similar in structure but lacks the trifluoromethyl group.
2,2,2-Trifluoroacetophenone: Lacks the hydroxyl and additional fluorine substituents on the phenyl ring.
Uniqueness
2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one is unique due to the combination of trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H4F4O2 |
|---|---|
Poids moléculaire |
208.11 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H4F4O2/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3,13H |
Clé InChI |
MGOUTFABUQVBLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(=O)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


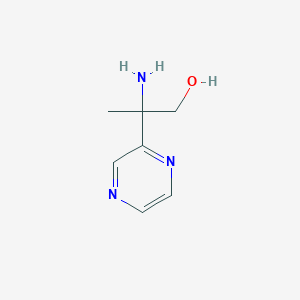
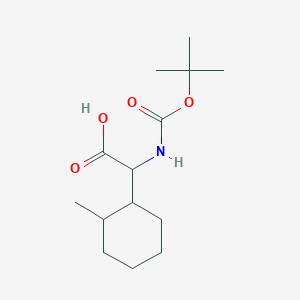
![1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)
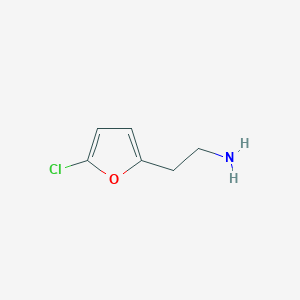
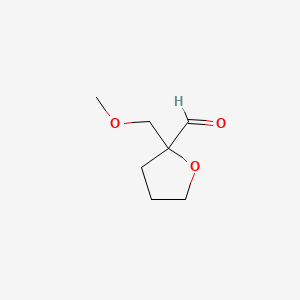
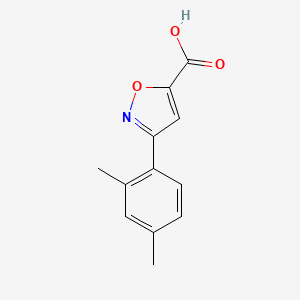
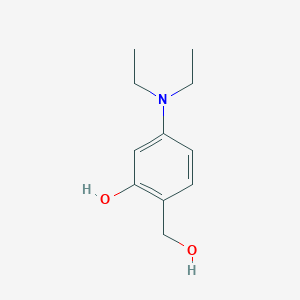




![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid](/img/structure/B13612807.png)
![N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride](/img/structure/B13612809.png)
